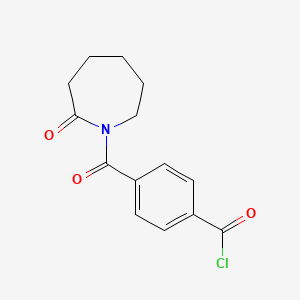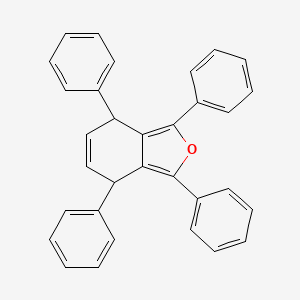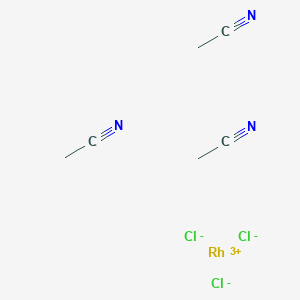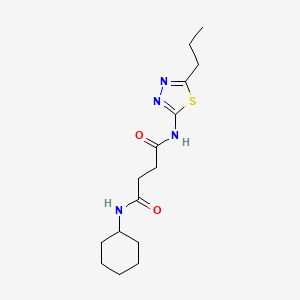
N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their broad-spectrum biological activities and are widely applied in medicinal and agricultural fields . The structure of this compound includes a cyclohexyl group, a propyl group, and a 1,3,4-thiadiazole ring, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the preparation of the acid chloride of butanediamide, which is then reacted with 2-amino-5-propyl-1,3,4-thiadiazole . The reaction is carried out under ambient temperature with vigorous stirring for about 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents and solvents, as well as the implementation of safety and environmental protocols.
化学反応の分析
Types of Reactions
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity.
類似化合物との比較
Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Another 1,3,4-thiadiazole compound with similar biological activities.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: A compound with a similar structure but different substituents.
Uniqueness
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its cyclohexyl and propyl groups, along with the 1,3,4-thiadiazole ring, make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
714945-54-7 |
|---|---|
分子式 |
C15H24N4O2S |
分子量 |
324.4 g/mol |
IUPAC名 |
N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H24N4O2S/c1-2-6-14-18-19-15(22-14)17-13(21)10-9-12(20)16-11-7-4-3-5-8-11/h11H,2-10H2,1H3,(H,16,20)(H,17,19,21) |
InChIキー |
PZOLMIXQNHBJLT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCCC2 |
溶解性 |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
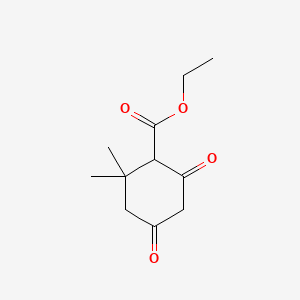

![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)
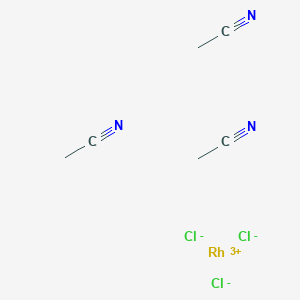
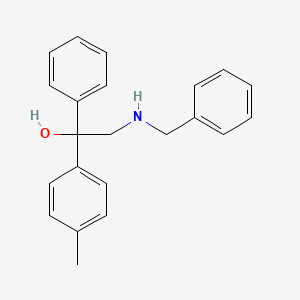
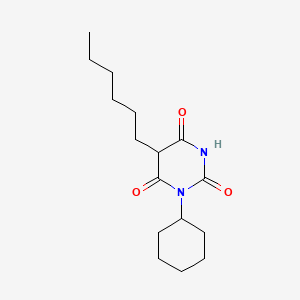

![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
